1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone is a complex organic compound featuring an indoline moiety linked to a pyrimidinylthioethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The pyrimidinylthioethanone group is then introduced through a series of reactions, including thiol-ene coupling and subsequent substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone has shown promise in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Indole derivatives
Pyrimidinylthioethanone analogs
Other indoline-based compounds
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-26-17-8-6-15(7-9-17)18-12-20(23-14-22-18)27-13-21(25)24-11-10-16-4-2-3-5-19(16)24/h2-9,12,14H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPFPDPNIVHLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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